Pyridine-2,5-dicarboxamide

Descripción general

Descripción

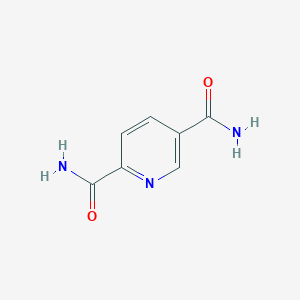

Pyridine-2,5-dicarboxamide is a heterocyclic organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with two carboxamide groups at the 2 and 5 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pyridine-2,5-dicarboxamide can be synthesized through a condensation reaction involving pyridine-2,5-dicarboxylic acid and ammonia or amine derivatives. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient production .

Análisis De Reacciones Químicas

Types of Reactions

Pyridine-2,5-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine-2,5-dicarboxylic acid.

Reduction: Reduction reactions can convert the carboxamide groups to amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic reagents like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine-2,5-dicarboxylic acid.

Reduction: Pyridine-2,5-diamine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Inhibition of Collagen Biosynthesis

Pyridine-2,5-dicarboxamide derivatives have been identified as effective inhibitors of collagen biosynthesis. They inhibit key enzymes such as proline hydroxylase and lysine hydroxylase, which are crucial for collagen synthesis. This property makes them potential candidates for treating fibrotic diseases and conditions characterized by excessive collagen deposition .

Pharmacological Studies

Research has demonstrated that these compounds exhibit significant pharmacological activities. For example, a study indicated that this compound derivatives showed a clear inhibition of hydroxyproline and procollagen levels in liver tissues of treated rats compared to controls, suggesting their potential use in therapeutic applications .

Anticancer Activity

This compound has shown promising anticancer properties. Coordination complexes formed with metals like zinc and manganese have been tested for their antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells. These studies revealed that the metal complexes exhibited significant cytotoxicity comparable to established chemotherapy agents like cisplatin .

Table 1: Antiproliferative Activity of this compound Complexes

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| [Zn(bpy)(Hpydc)₂] | MDA-MB-231 | 15.4 | |

| [Zn(bpy)Cl(Hpydc)] | HeLa | 12.7 | |

| Cisplatin | MDA-MB-231 | 10.0 |

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming various metal complexes that exhibit unique structural and electronic properties. These complexes are valuable for applications in catalysis and materials science due to their ability to stabilize metal ions and facilitate electron transfer processes .

Supramolecular Chemistry

The supramolecular features of this compound derivatives have been explored for their potential in creating advanced materials. The ability to form hydrogen bonds and π-stacking interactions allows these compounds to be used in the development of new materials with tailored properties .

Biological Activities

Research has highlighted the antimicrobial properties of this compound derivatives against various pathogens. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyridine derivatives against common bacterial strains. The results indicated that certain this compound derivatives exhibited minimum inhibitory concentrations comparable to standard antibiotics like streptomycin .

Mecanismo De Acción

The mechanism of action of pyridine-2,5-dicarboxamide involves its ability to chelate metal ions and form stable complexes. This property is crucial for its biological and catalytic activities. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and coordination interactions .

Comparación Con Compuestos Similares

Similar Compounds

Pyridine-2,6-dicarboxamide: Similar in structure but with carboxamide groups at the 2 and 6 positions.

Furan-2,5-dicarboxamide: Features a furan ring instead of a pyridine ring with carboxamide groups at the 2 and 5 positions.

Uniqueness

Pyridine-2,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications .

Actividad Biológica

Pyridine-2,5-dicarboxamide (PDCA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article synthesizes current research findings on the biological activity of PDCA, focusing on its synthesis, structural characteristics, and potential therapeutic applications.

This compound can be synthesized through various chemical processes, including condensation reactions involving acyl chlorides and aromatic amides. The successful synthesis of PDCA derivatives has been confirmed using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies have elucidated the crystal structures of several derivatives, revealing important supramolecular features that may influence their biological activity .

Table 1: Summary of Synthesis Methods for PDCA Derivatives

Antimicrobial Properties

Research indicates that PDCA exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The minimal inhibitory concentration (MIC) values for PDCA derivatives range widely depending on the specific compound and pathogen tested:

Table 2: Antimicrobial Activity of PDCA Derivatives

| Pathogen | MIC (mM) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.02 - 6 | |

| Escherichia coli | 0.02 - 6 | |

| Candida albicans | 0.1 - 12 |

The antimicrobial efficacy is attributed to the compound's ability to interact with microbial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Effects

PDCA derivatives have also shown promising anti-inflammatory properties. In vitro assays have indicated that certain compounds can significantly reduce the expression of pro-inflammatory markers such as COX-2, iNOS, and IL-1β in various cell lines. A notable study reported a dose-dependent inhibitory effect on these genes, suggesting potential therapeutic applications in inflammatory diseases .

Table 3: In Vitro Anti-inflammatory Activity of PDCA Derivatives

| Compound | Target Gene | Effect | Reference |

|---|---|---|---|

| Compound A | COX-2 | Inhibition | |

| Compound B | iNOS | Inhibition | |

| Compound C | IL-1β | Inhibition |

Case Studies

A recent study focused on the structural optimization of this compound derivatives highlighted their potential as lead compounds for drug development. The researchers conducted a structure-activity relationship (SAR) analysis which revealed that modifications at specific positions on the pyridine ring significantly influenced both antimicrobial and anti-inflammatory activities. The findings underscore the importance of tailoring chemical structures to enhance biological efficacy .

Propiedades

IUPAC Name |

pyridine-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-6(11)4-1-2-5(7(9)12)10-3-4/h1-3H,(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIAZUKOBVWTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430741 | |

| Record name | Pyridine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4663-96-1 | |

| Record name | Pyridine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Pyridine-2,5-dicarboxamide interesting for DNA-targeting applications?

A: this compound acts as a scaffold in the development of compounds that can bind to the minor groove of DNA []. This binding ability stems from its structural similarity to naturally occurring antibiotics like netropsin and distamycin. By attaching various chemical functionalities to this scaffold, researchers aim to create compounds capable of precisely modifying DNA sequences.

Q2: Has this compound been used to develop any specific DNA-targeting molecules?

A: Yes, researchers have synthesized a pyridine analogue of netropsin using this compound as the central scaffold []. This analogue, named N,N'-bis[6-(N-3-dimethylaminopropyl) carbamoylpyridin-2-yl] this compound, shows promise as a carrier molecule for delivering DNA-modifying functionalities to the minor groove of DNA.

Q3: Can you elaborate on the use of this compound in dynamic combinatorial chemistry for targeting G-quadruplexes?

A: this compound has been employed as a central scaffold in dynamic combinatorial libraries designed to discover G-quadruplex ligands []. These libraries utilize disulfide exchange reactions to generate diverse compounds, with this compound carrying two thiol handles for attaching various side chains. This approach allows for the identification of potent G-quadruplex stabilizing molecules by exploring a range of structural variations around the this compound core.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.